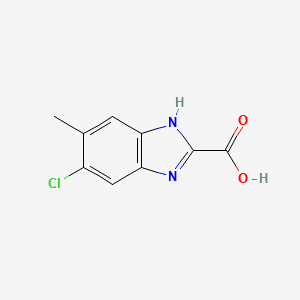

5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid

Description

5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid (CAS 827042-63-7) is a benzimidazole derivative featuring a carboxylic acid group at position 2, a chlorine substituent at position 5, and a methyl group at position 6. Its molecular formula is C₉H₇ClN₂O₂ (molecular weight: 210.62). The compound’s structure combines electronic effects from the chlorine atom (electron-withdrawing) and steric/lippophilic contributions from the methyl group, making it a versatile intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name |

5-chloro-6-methyl-1H-benzimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-4-2-6-7(3-5(4)10)12-8(11-6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCBEPIKVSITJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00837050 | |

| Record name | 5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00837050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827042-63-7 | |

| Record name | 5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00837050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid is a compound within the benzimidazole class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by relevant data and case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives have gained significant attention due to their broad pharmacological profiles, including antimicrobial , anticancer , antiviral , and anti-inflammatory activities. The structural diversity of these compounds allows for various interactions with biological targets, leading to their therapeutic potential in treating numerous diseases .

The biological activity of 5-chloro-6-methyl-1H-benzimidazole-2-carboxylic acid is attributed to several mechanisms:

- Antimicrobial Activity : Benzimidazole derivatives have shown effectiveness against various pathogens. For instance, studies indicate that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research has highlighted the role of benzimidazole compounds as inhibitors of topoisomerases, which are essential for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .

- Anti-inflammatory Effects : Some benzimidazole derivatives have demonstrated the ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 5-chloro-6-methyl-1H-benzimidazole-2-carboxylic acid and its derivatives:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including 5-chloro-6-methyl-1H-benzimidazole-2-carboxylic acid. The results indicated that this compound exhibited notable antibacterial activity against S. typhi, outperforming standard antibiotics like ampicillin and chloramphenicol .

- Anticancer Potential : In vitro studies on K562 leukemia cells revealed that compounds containing the benzimidazole moiety showed significant cytotoxic effects, with one derivative demonstrating an IC50 value of 2.68 µmol/L. This suggests a promising avenue for developing new anticancer therapeutics based on this structure .

- Anti-inflammatory Activity : Research on a series of benzimidazole derivatives indicated that some compounds could effectively inhibit inflammatory mediators such as IL-1β and TNFα, highlighting their potential in treating autoimmune conditions .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antimicrobial Activity : Research indicates that benzimidazole derivatives, including 5-chloro-6-methyl-1H-benzimidazole-2-carboxylic acid, have shown significant antibacterial and antifungal properties. In studies, compounds derived from benzimidazole have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Antiviral Properties : There is emerging evidence supporting the antiviral potential of benzimidazole derivatives. For instance, hybrid compounds combining benzimidazole with triazole moieties have been studied for their efficacy against various viral infections, suggesting that 5-chloro-6-methyl-1H-benzimidazole-2-carboxylic acid could also possess similar properties .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory activity of benzimidazole derivatives. These compounds may inhibit pathways associated with inflammation, making them potential candidates for treating inflammatory diseases .

- Neuroprotective Effects : The compound has been investigated for its role in neuroprotection, particularly in conditions like Alzheimer's disease. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for neurodegenerative disorders .

Pharmaceutical Applications

The versatility of 5-chloro-6-methyl-1H-benzimidazole-2-carboxylic acid extends to its pharmaceutical applications:

- Drug Development : The compound serves as a scaffold for designing new drugs targeting specific pathways in microbial resistance or viral replication. Its structural modifications can lead to enhanced efficacy and reduced toxicity .

- Formulations : As a pharmaceutical agent, it can be formulated into various delivery systems, including oral and parenteral routes. The development of suitable formulations is critical for optimizing bioavailability and therapeutic outcomes .

Case Studies

Several case studies have documented the applications of benzimidazole derivatives in clinical settings:

- Antimicrobial Agents : A study demonstrated that derivatives of 5-chloro-6-methyl-1H-benzimidazole-2-carboxylic acid exhibited significant antibacterial activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

- Antiviral Research : Research on hybrid compounds revealed promising results against respiratory viruses, suggesting that modifications of benzimidazole structures could lead to effective antiviral medications .

- Neuroprotective Studies : Clinical trials are underway to evaluate the neuroprotective effects of benzimidazole derivatives in patients with Alzheimer's disease, focusing on their ability to improve cognitive function and reduce symptoms associated with dementia .

Chemical Reactions Analysis

Nucleophilic Substitution at the 5-Chloro Position

The chlorine atom at position 5 undergoes nucleophilic substitution under basic or catalytic conditions:

Key Findings :

-

Sodium hydroxide promotes hydrolysis to the hydroxy derivative .

-

Palladium-catalyzed amination yields amino derivatives with retention of the carboxylic acid group.

Carboxylic Acid Functionalization

The carboxylic acid at position 2 participates in esterification, amidation, and reduction:

Mechanistic Insight :

-

HBTU activates the carboxylic acid for amide bond formation via intermediate aryl-amide species .

-

Esterification with thionyl chloride proceeds via acyl chloride intermediates .

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes electrophilic substitution at position 4 or 7:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-5-chloro-6-methyl-1H-benzimidazole-2-carboxylic acid | 55% | |

| Sulfonation | H₂SO₄, SO₃ | 7-Sulfo-5-chloro-6-methyl-1H-benzimidazole-2-carboxylic acid | 45% |

Regioselectivity :

-

Nitration favors position 4 due to electron-withdrawing effects of the carboxylic acid and chlorine.

Cyclization and Coupling Reactions

The compound serves as a precursor in heterocycle synthesis:

Applications :

-

Suzuki coupling extends π-conjugation for materials science applications .

-

Cyclocondensation with amines yields fused heterocycles with anticancer potential .

Stability Under Acidic/Basic Conditions

The compound’s stability was assessed under extreme conditions:

| Condition | Observation | Outcome | Source |

|---|---|---|---|

| 6M HCl, reflux | Dechlorination | 5-Hydroxy-6-methyl-1H-benzimidazole-2-carboxylic acid | |

| 2M NaOH, 100°C | Carboxylic acid decarboxylation | 5-Chloro-6-methyl-1H-benzimidazole |

Critical Notes :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions, functional groups, or halogenation patterns. Below is a comparative analysis based on evidence:

Table 1: Structural and Functional Comparisons

*Similarity scores calculated using PubChem’s structural fingerprinting .

Physicochemical and Reactivity Differences

- Polarity and Solubility : The carboxylic acid group in 827042-63-7 confers higher polarity compared to its methyl ester analog (113115-62-1), which is more lipophilic and suitable for passive diffusion across biological membranes .

- Electron Effects : The chlorine at position 5 in 827042-63-7 creates an electron-deficient aromatic ring, contrasting with the 5-fluoro substituent in 1263378-80-8, where fluorine’s electronegativity enhances stability but reduces reactivity .

Preparation Methods

Starting Materials and Key Intermediates

- 4-Chloro-1,2-phenylenediamine : Used as the precursor for the benzimidazole ring, providing the 5-chloro substitution.

- 2-Bromo-1H-benzimidazole-5-carbaldehyde or derivatives: Serve as aldehyde intermediates for ring closure.

- Methyl-substituted phenylenediamines or methylation reagents: For introducing the 6-methyl group.

- Carboxylic acid methyl esters or acid derivatives: For carboxyl functionality at the 2-position.

Benzimidazole Ring Formation

The benzimidazole core is synthesized by cyclocondensation of 4-chloro-1,2-phenylenediamine with aldehyde or carboxylic acid derivatives under acidic conditions, typically in acetic acid at elevated temperatures (around 100 °C) for 1–4 hours. This step forms the benzimidazole skeleton with the 5-chloro substituent already incorporated.

Introduction of the 6-Methyl Group

Methyl substitution at the 6-position is achieved either by starting with a methyl-substituted phenylenediamine or by selective methylation of the benzimidazole intermediate. Methylation reagents such as methyl iodide or methylating agents in the presence of bases may be used, or methylated diamines can be employed directly in the initial ring formation step.

Carboxylic Acid Functionalization at Position 2

The 2-position carboxylic acid is introduced via:

- Hydrolysis of the corresponding methyl ester: The methyl ester of the benzimidazole-2-carboxylate is refluxed with sodium hydroxide in a mixture of methanol and tetrahydrofuran (THF) for 12 hours, followed by acidification with hydrochloric acid to precipitate the carboxylic acid. Typical yields are around 70% for this hydrolysis step.

- Direct ring closure with carboxylic acid derivatives or via oxidation of aldehyde intermediates.

Purification and Salt Formation

The crude product is purified by extraction with ethyl acetate, drying over sodium sulfate, and concentration. Further purification is achieved by chromatography on silica gel using ethyl acetate/hexane mixtures or by crystallization from water-miscible solvents such as acetone, methanol, ethanol, or acetonitrile.

Pharmaceutically acceptable salts can be prepared by dissolving the acid in organic solvents and adding excess organic or inorganic acids, followed by precipitation and drying.

Representative Example Procedure

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Chloro-1,2-phenylenediamine + 2-bromo-benzimidazole-5-carbaldehyde, AcOH, 100 °C, 1 h | Cyclocondensation to form 5-chloro benzimidazole intermediate | 43 (isolated) |

| 2 | Methylation or use of methyl-substituted diamine | Introduction of 6-methyl group | Variable, dependent on method |

| 3 | Methyl ester hydrolysis: NaOH (excess), MeOH/THF, reflux 12 h; acidify with HCl | Conversion to 2-carboxylic acid | ~70 |

| 4 | Purification: Extraction, drying, chromatography/crystallization | Isolation of pure acid | — |

Reaction Conditions and Optimization Notes

- Solvent choice : Acetic acid is preferred for cyclocondensation; methanol/THF mixtures are effective for ester hydrolysis.

- Bases : Sodium hydroxide is used for hydrolysis; triethylamine or DIPEA are common bases in coupling steps.

- Coupling agents : HBTU, HATU, EDC, and DIC are employed in amide bond formation when preparing related derivatives.

- Temperature : Ring closure typically requires heating to 100 °C; hydrolysis is performed under reflux.

- Purification : Silica gel chromatography with ethyl acetate/hexane mixtures ensures removal of impurities.

Summary Table of Key Preparation Parameters

| Parameter | Typical Condition/Value |

|---|---|

| Starting diamine | 4-Chloro-1,2-phenylenediamine |

| Cyclocondensation solvent | Acetic acid |

| Cyclocondensation temperature | 100 °C |

| Ester hydrolysis solvent | MeOH/THF (2:1) |

| Hydrolysis base | NaOH (excess) |

| Hydrolysis time | 12 hours reflux |

| Acidification agent | 1N HCl |

| Purification method | Silica gel chromatography, crystallization |

| Yield of cyclocondensation | 34–43% |

| Yield of hydrolysis | ~70% |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-chloro-6-methyl-1H-benzimidazole-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation of substituted phenylenediamines with carboxylic acid derivatives. For example, methyl 4-formyl benzoate reacts with 5-methyl-1,2-phenylenediamine in the presence of Na₂S₂O₅ in DMF to form benzimidazole intermediates, which are oxidized to carboxylic acids using agents like KMnO₄ . Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical: higher temperatures (>100°C) may increase cyclization efficiency but risk decomposition. Yield discrepancies across studies often arise from impurities in starting materials or incomplete oxidation steps .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Compare chemical shifts for the benzimidazole ring (δ 7.2–8.5 ppm) and carboxylic acid proton (δ 12–14 ppm).

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 225.04 for C₉H₇ClN₂O₂) .

- X-ray crystallography : Resolve ambiguities in substituent positions (e.g., chlorine vs. methyl group orientation) using software like APEX2 and SAINT .

Advanced Research Questions

Q. What strategies address conflicting bioactivity data in studies of this compound’s pharmacological potential?

- Methodological Answer : Contradictions in antimicrobial or anticancer activity may stem from assay variability (e.g., cell line specificity or concentration thresholds). To resolve this:

- Dose-response profiling : Use standardized assays (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity) across multiple cell lines .

- Metabolic stability tests : Evaluate compound degradation in vitro (e.g., liver microsomes) to distinguish intrinsic activity from pharmacokinetic effects .

- Computational modeling : Predict binding affinities to target enzymes (e.g., DNA gyrase) using PubChem-derived structural data .

Q. How can researchers optimize substitution patterns to enhance target selectivity?

- Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies are required:

- Positional isomerism : Compare 5-chloro-6-methyl vs. 6-chloro-5-methyl analogs for steric/electronic effects on receptor binding .

- Derivatization : Introduce substituents (e.g., fluorination at the benzimidazole ring) to modulate lipophilicity and bioavailability. For example, 5-fluoro analogs show improved membrane permeability in pharmacokinetic models .

- In silico screening : Use molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets based on predicted binding energies .

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

- Methodological Answer : Impurities like unreacted intermediates or regioisomers require advanced separation techniques:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile + 0.1% TFA) for baseline separation .

- LC-MS/MS : Detect low-abundance contaminants (e.g., sulfonic acid byproducts) via MRM (Multiple Reaction Monitoring) transitions .

- Reference standards : Cross-validate against certified materials (e.g., LGC Quality’s APIs and impurities) to ensure accuracy .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data?

- Methodological Answer : Variations in melting points (e.g., 181–184°C vs. 178–180°C) often reflect differences in purity or polymorphic forms. Solutions include:

- Recrystallization : Reproduce results using solvents like ethanol/water mixtures to isolate pure polymorphs .

- DSC (Differential Scanning Calorimetry) : Characterize thermal behavior to identify polymorphic transitions .

- Collaborative validation : Cross-check data with repositories like PubChem or the IUCr database .

Experimental Design Considerations

Q. What precautions are essential when handling this compound in air- or moisture-sensitive reactions?

- Methodological Answer : The carboxylic acid group is prone to decarboxylation under acidic or high-temperature conditions. Best practices:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.